(S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate
CAS No.:
Cat. No.: VC13743298
Molecular Formula: C17H21BrN2O4
Molecular Weight: 397.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21BrN2O4 |
|---|---|
| Molecular Weight | 397.3 g/mol |
| IUPAC Name | methyl (2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)7-10-9-19-13-8-11(18)5-6-12(10)13/h5-6,8-9,14,19H,7H2,1-4H3,(H,20,22)/t14-/m0/s1 |
| Standard InChI Key | NBKQUUZLGITGNQ-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Br)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₇H₂₁BrN₂O₄ and a molecular weight of 397.3 g/mol. Its IUPAC name is methyl (2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, reflecting its stereochemistry (S-configuration), bromine substitution at the indole’s 6-position, and Boc-protected amine.
Key Functional Groups:
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6-Bromoindole Moiety: Enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura).
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Boc-Protected Amino Group: Stabilizes the amine during synthetic steps, removable under acidic conditions .
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Methyl Ester: Facilitates solubility and serves as a protecting group for the carboxylic acid .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves sequential protection, bromination, and esterification steps:
Step 1: Boc Protection of Tryptophan Derivatives
A tryptophan analog undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP) . For example:
This step achieves >95% yield under mild conditions .
Step 2: Regioselective Bromination
Electrophilic bromination at the indole’s 6-position is achieved using bromine or N-bromosuccinimide (NBS). The reaction’s regioselectivity is influenced by electronic effects, with the 6-position favored due to indole’s electron-rich C3 position directing electrophiles to C6 .
Step 3: Methyl Esterification
The carboxylic acid is esterified using methanol and thionyl chloride (SOCl₂) or dimethyl sulfate.
Optimization Challenges
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Regioselectivity: Competing bromination at C4 or C7 can occur, requiring careful control of reaction conditions (e.g., solvent polarity, temperature) .
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Stereochemical Integrity: Racemization risks during Boc protection necessitate low temperatures and non-basic conditions .
Structural and Spectroscopic Characterization
Spectral Data
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¹H NMR: Key signals include:
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Boc group: δ 1.4 ppm (singlet, 9H).
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Indole protons: δ 7.2–7.6 ppm (multiplet, aromatic).
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Methoxy group: δ 3.7 ppm (singlet, 3H).
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¹³C NMR: Peaks at δ 170 ppm (ester carbonyl), δ 155 ppm (Boc carbonyl), and δ 115–135 ppm (aromatic carbons) .
X-ray Crystallography
While crystallographic data for this specific compound are unavailable, analogous Boc-protected indoles display planar indole rings and orthogonal Boc groups, stabilizing the structure via van der Waals interactions .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules:
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Anticancer Agents: Bromine enables Pd-catalyzed couplings to introduce aryl/heteroaryl groups.
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Neurotransmitter Analogs: The indole core mimics tryptophan-derived neurotransmitters (e.g., serotonin) .
Case Study: Formal Synthesis of 6,7-Secoagroclavine
In a photoredox-catalyzed decarboxylative cyclization, similar Boc-protected bromoindoles undergo radical cyclization to form ergot alkaloid precursors .
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